2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide
Overview
Description
2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as MPAA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
MPAA's mechanism of action is thought to involve the modulation of the sigma-1 receptor. It has been shown to increase the expression of neurotrophic factors and promote neuronal survival. Additionally, it has been found to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
MPAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress. Additionally, it has been found to modulate the activity of various ion channels and receptors, including the NMDA receptor and the GABA receptor.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, it has been found to have neuroprotective effects, which can be useful in studying neurodegenerative diseases.
However, there are also limitations to using MPAA in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have off-target effects on other receptors, which can complicate its use in experiments.
Future Directions
There are several potential future directions for research on MPAA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders such as multiple sclerosis.
Another potential future direction is the development of more selective sigma-1 receptor agonists. MPAA has off-target effects on other receptors, which can complicate its use in experiments. Developing more selective agonists could help to overcome this limitation and allow for more precise studies of the sigma-1 receptor.
Conclusion:
In conclusion, 2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide, or MPAA, is a chemical compound that has potential therapeutic applications in the field of neuroscience. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using MPAA in lab experiments, it remains a useful tool for studying the sigma-1 receptor and its role in various neurological disorders.
Scientific Research Applications
MPAA has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders. MPAA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15-3-2-8-20(13-15)14-18(22)19-16-4-6-17(7-5-16)21-9-11-23-12-10-21/h4-7,15H,2-3,8-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWKNIIVGINTBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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